2-Bromopyridine-3,5-dicarbonitrile

medicinal chemistry organic synthesis cross-coupling reactivity

Researchers requiring efficient, regioselective cross-coupling often face low yields with standard halopyridines. 2-Bromopyridine-3,5-dicarbonitrile solves this via its dual cyano activation, enabling oxidative addition under mild conditions. - Achieves >85% isolated yields in Suzuki-Miyaura couplings (0.5-2 mol% Pd, 80°C). - Direct precursor to TADF emitters with ΔE_ST of 0.04 eV and suppressed EQE roll-off. - Validated one-pot synthesis supports rapid SAR library generation for drug discovery programs.

Molecular Formula C7H2BrN3
Molecular Weight 208.01 g/mol
Cat. No. B15331587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-3,5-dicarbonitrile
Molecular FormulaC7H2BrN3
Molecular Weight208.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)Br)C#N
InChIInChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H
InChIKeyPFMNUSHWLXNOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine-3,5-dicarbonitrile: Physicochemical & Structural Profile


2-Bromopyridine-3,5-dicarbonitrile (CAS Registry Number 1803744-75-5) is a halogenated heteroaromatic building block belonging to the pyridine-3,5-dicarbonitrile class [1]. This compound features a pyridine core substituted with a bromine atom at the 2-position and cyano groups at both the 3- and 5-positions, yielding a strongly electron-deficient aromatic system with dual reactive handles for downstream derivatization [2]. The bromine atom serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions, while the cyano moieties confer pronounced electron-withdrawing character that modulates both the reactivity of the C–Br bond and the electronic properties of resulting conjugated materials [3]. These structural attributes position this compound as a strategic intermediate for applications in medicinal chemistry and organic electronics where precise control over electronic effects and regioselective functionalization is required.

2-Bromopyridine-3,5-dicarbonitrile: Generic Substitution Risks


Direct substitution of 2-bromopyridine-3,5-dicarbonitrile with simpler halopyridines or alternative halogenation patterns cannot be performed without substantial alteration of both synthetic outcomes and final material properties. The 3,5-dicyano substitution pattern imparts an exceptional electron-withdrawing effect—quantified by Hammett substituent constants (σₘ ≈ 0.56 per CN group)—that profoundly activates the C2–Br bond toward oxidative addition with palladium catalysts relative to unsubstituted or mono-cyano pyridines [1]. This electronic activation translates to demonstrably higher cross-coupling yields under milder conditions, whereas the use of 2-bromopyridine (no cyano groups) or 2-bromo-5-cyanopyridine (single cyano group) would necessitate harsher conditions or risk incomplete conversion [2]. Furthermore, in OLED applications, the pyridine-3,5-dicarbonitrile core serves as a validated acceptor unit exhibiting outstanding charge-transport ability and remarkable electrochemical stability, properties that cannot be replicated by pyridine, pyrimidine, or triazine alternatives without measurable losses in device efficiency and operational lifetime [3].

2-Bromopyridine-3,5-dicarbonitrile: Performance vs. Structural Analogs


Electron-Withdrawing Strength vs. Halopyridine Analogs

The electron-withdrawing capacity of the 3,5-dicarbonitrile motif, as reflected in Hammett substituent constants, distinguishes 2-bromopyridine-3,5-dicarbonitrile from its less-substituted analogs. The cumulative meta-cyano substitution (σₘ = 0.56 per CN group) yields a net σₘ of approximately 1.12 for the pyridine-3,5-dicarbonitrile core, compared to σₘ = 0 for unsubstituted 2-bromopyridine and σₘ = 0.56 for 2-bromo-5-cyanopyridine [1]. This enhanced electron deficiency translates to a lower LUMO energy (estimated at –2.8 eV for pyridine-3,5-dicarbonitrile derivatives versus –1.9 eV for unsubstituted pyridine), which correlates directly with increased oxidative addition rates in palladium-catalyzed couplings [2].

medicinal chemistry organic synthesis cross-coupling reactivity

OLED Acceptor Unit: Pyridine-3,5-Dicarbonitrile vs. Triazine & Pyrimidine

The pyridine-3,5-dicarbonitrile acceptor unit, for which 2-bromopyridine-3,5-dicarbonitrile serves as a direct synthetic precursor, delivers a small singlet–triplet energy splitting (ΔE_ST) of 0.04 eV in donor–acceptor TADF emitter CN-P1 [1]. This value is substantially lower than typical ΔE_ST values observed for triazine-based acceptors (0.15–0.30 eV) and pyrimidine-based acceptors (0.10–0.20 eV) in analogous emitter architectures [2]. The reduced ΔE_ST correlates directly with more efficient reverse intersystem crossing (RISC) and shorter delayed fluorescence lifetimes, as demonstrated by the 46.6 μs delayed decay lifetime of CN-P1 [1].

OLED materials TADF emitters electron-transport materials

Delayed Fluorescence Lifetime: Pyridine-3,5-dicarbonitrile vs. Cyano-Free Emitters

Orange-red TADF emitters incorporating a pyridine-3,5-dicarbonitrile core—accessible via Suzuki–Miyaura coupling of 2-bromopyridine-3,5-dicarbonitrile with appropriate boronic acids—exhibit a short delayed fluorescence lifetime (τ_d) of approximately 1.5 μs in doped films [1]. This represents a dramatic acceleration relative to cyano-free pyridine-based emitters, where τ_d values typically exceed 10–30 μs due to less favorable RISC kinetics [2]. The short τ_d translates to an external quantum efficiency (EQE) roll-off of only 5% at 1000 cd m⁻² luminance, compared to roll-off exceeding 20–30% for cyano-free pyridine emitter systems under comparable conditions [1].

TADF OLED delayed fluorescence exciton dynamics

Suzuki–Miyaura Regioselectivity: C2-Br vs. Mono-Cyano Analogs

The combination of bromine at C2 with cyano groups at both C3 and C5 creates a unique electronic environment that dictates predictable, site-selective reactivity in Suzuki–Miyaura cross-coupling reactions. In 2-bromopyridine-3,5-dicarbonitrile, the C2–Br bond is strongly activated toward oxidative addition due to the cumulative electron-withdrawing effect of the two cyano groups (Hammett σₘ ≈ 1.12) [1]. In contrast, 2-bromo-3-cyanopyridine (single ortho-cyano group, σₘ = 0.56) exhibits attenuated activation, while 2-bromo-5-cyanopyridine (single meta-cyano group) shows intermediate reactivity [2]. This predictable reactivity hierarchy enables synthetic chemists to achieve higher isolated yields (typically >85% for activated systems vs. 50–70% for unactivated 2-bromopyridine) under milder conditions with lower catalyst loadings [2].

cross-coupling regioselectivity Suzuki–Miyaura medicinal chemistry

2-Bromopyridine-3,5-dicarbonitrile: Key Research & Industrial Applications


Orange-Red TADF OLED Emitter Synthesis

2-Bromopyridine-3,5-dicarbonitrile is the direct synthetic precursor to pyridine-3,5-dicarbonitrile-based donor–acceptor TADF emitters that achieve delayed fluorescence lifetimes as short as 1.5 μs, compared to 10–30 μs for cyano-free pyridine emitters [6]. This accelerated kinetics translates to an EQE roll-off of only 5% at 1000 cd m⁻² luminance, a performance benchmark that meets commercial display brightness requirements [6]. The compound is utilized in Suzuki–Miyaura cross-coupling reactions with carbazolyl- or diphenylamine-based boronic acids to install electron-donating groups at the C2 position, yielding emitters with small singlet–triplet splitting (ΔE_ST = 0.04 eV) and high photoluminescence quantum yields [5].

Suzuki Coupling for Biaryl & Terpyridine Ligands

The strongly activated C2–Br bond in 2-bromopyridine-3,5-dicarbonitrile enables efficient, regioselective Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids to generate biaryl and terpyridine frameworks [6]. The cumulative electron-withdrawing effect of the 3,5-dicarbonitrile groups (cumulative σₘ ≈ 1.12) ensures that oxidative addition occurs preferentially at the C2 position, yielding isolated products in >85% yield under mild conditions (Pd catalyst loading 0.5–2 mol%, K₂CO₃, 80°C) [6]. This regioselectivity is essential for constructing well-defined coordination complexes and catalysts where precise ligand geometry dictates metal-binding properties.

4-Amino Derivative Libraries for Medicinal Chemistry

2-Bromopyridine-3,5-dicarbonitrile and its 6-alkyl-4-amino derivatives are accessible via a validated one-pot procedure involving reaction of malononitrile dimer with aliphatic aldehydes, followed by heterocyclization and oxidation with HBr/Br₂ [6]. This methodology enables the parallel synthesis of structurally diverse pyridine-3,5-dicarbonitrile libraries bearing a C2-bromine handle for subsequent diversification, a workflow that supports structure–activity relationship (SAR) campaigns in kinase inhibitor and GPCR modulator discovery programs [5]. The retention of the reactive C2–Br bond throughout the one-pot sequence distinguishes this building block from fully substituted pyridines that lack a handle for late-stage functionalization.

ETL Materials for Non-Doped Deep-Blue OLEDs

Pyridine-3,5-dicarbonitrile-containing materials synthesized from 2-bromopyridine-3,5-dicarbonitrile exhibit outstanding charge-transport ability and remarkable electrochemical stability, properties validated for electron-transporting layer (ETL) applications in non-doped deep-blue OLEDs [6]. The high electron affinity conferred by the 3,5-dicarbonitrile motif (LUMO ≈ –2.8 eV) facilitates efficient electron injection from low-work-function cathodes, while the high hole-blocking ability minimizes exciton leakage to the anode side of the device [6]. This application scenario is supported by demonstrated device performance where pyridine-3,5-dicarbonitrile-based ETL materials outperform pyrimidine and triazine alternatives in terms of driving voltage and operational stability.

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